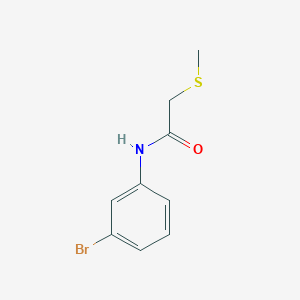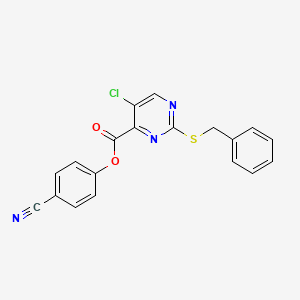
N-(3-bromophenyl)-2-(methylthio)acetamide
Vue d'ensemble
Description
N-(3-bromophenyl)-2-(methylthio)acetamide is an organic compound characterized by the presence of a bromophenyl group attached to an acetamide moiety, with a methylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(methylthio)acetamide typically involves the reaction of 3-bromobenzoyl chloride with methylthioacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-bromophenyl)-2-(methylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-bromophenyl)-2-(methylthio)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-2-(methylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the methylthio group may influence its metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-bromophenyl)acetamide: Lacks the methylthio group, which may result in different chemical and biological properties.
N-(3-chlorophenyl)-2-(methylthio)acetamide: Substitution of bromine with chlorine can affect the compound’s reactivity and interactions with biological targets.
N-(3-bromophenyl)-2-(ethylthio)acetamide: The ethylthio group may alter the compound’s solubility and metabolic profile compared to the methylthio derivative.
Uniqueness
N-(3-bromophenyl)-2-(methylthio)acetamide is unique due to the presence of both the bromophenyl and methylthio groups, which confer specific chemical reactivity and potential biological activity. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-methylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUHNOFXRLAVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethyl-N-(4-methylbenzyl)-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4215905.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4215909.png)
![N-(2-bromophenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide](/img/structure/B4215917.png)
![2-[(2-Furylmethyl)amino]-4,7-dimethyl-6,7,8-trihydroquinazolin-5-one](/img/structure/B4215918.png)
![8-[benzyl(2-hydroxyethyl)amino]-1-(2,4-dichlorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4215934.png)
![ethyl 2-{[2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4215940.png)

![N-[1-[5-[2-(4-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4215947.png)
![N-[4-(2-{[5-(3,4-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PHENYL]ACETAMIDE](/img/structure/B4215948.png)
![(2-fluorophenyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B4215953.png)
![4-[4-(Ethoxycarbonyl)anilino]-3-({2-[4-(ethylsulfonyl)anilino]ethyl}amino)-4-oxobutanoic acid](/img/structure/B4215958.png)
![3-{4-[4-(Ethylsulfonyl)phenyl]piperazin-1-yl}-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4215959.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B4215979.png)
![Ethyl 5-methyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4215994.png)
